molecular formula C18H21NO3 B4436141 4-(2-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4436141
M. Wt: 299.4 g/mol
InChI Key: HDYRUSTWYNAZKE-UHFFFAOYSA-N
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Description

4-(2-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a propoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-propoxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(2-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylquinoline-2,5(1H,3H)-dione
  • 4-(2-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

4-(2-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to its specific propoxyphenyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

4-(2-propoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-10-22-16-9-4-3-6-12(16)13-11-17(21)19-14-7-5-8-15(20)18(13)14/h3-4,6,9,13H,2,5,7-8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYRUSTWYNAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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